2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethyl-1,3-benzothiazole
Description
Properties
Molecular Formula |
C14H15N3S |
|---|---|
Molecular Weight |
257.36 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4,6-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H15N3S/c1-8-5-9(2)13-12(6-8)18-14(15-13)17-11(4)7-10(3)16-17/h5-7H,1-4H3 |
InChI Key |
KSCLGLKIYBWLDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethyl-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloro-4,6-dimethylbenzothiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or benzothiazole moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various derivatives with different functional groups attached to the pyrazole or benzothiazole rings.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethyl-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
Structure : Replaces the benzothiazole core with a thiazolo[4,5-b]pyridine system.
Key Differences :
- Aromatic System : The thiazolo-pyridine moiety introduces a fused bicyclic structure with distinct electronic properties compared to benzothiazole. This may alter π-π stacking interactions or redox behavior in coordination complexes.
- Synthesis: Prepared via cyclocondensation reactions involving thioamide precursors, similar to benzothiazole derivatives but requiring pyridine-ring formation .
4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- ()
Structure : Features a piperidine-carboxamide scaffold linked to the 3,5-dimethylpyrazole group via an acetyl spacer.
Key Differences :
- Solubility : The amide group may improve aqueous solubility compared to the rigid benzothiazole system.
N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide ()
Structure : Contains a thiadiazole ring substituted with a methyl group and linked to an acetamide group.
Key Differences :
- Electron-Deficient Core : The 1,3,4-thiadiazole ring is more electron-deficient than benzothiazole, which could influence charge-transfer interactions in materials science or enzyme inhibition.
- Sulfur Content : Additional sulfur atoms may enhance metal-binding capabilities or alter metabolic stability.
Structural and Functional Analysis
Electronic Properties
- Benzothiazole vs.
- Methyl Substituents : The 3,5-dimethylpyrazole group in all compared compounds contributes steric bulk, which may hinder rotational freedom and stabilize specific conformations.
Research Tools and Methodologies
The structural characterization of such compounds often relies on crystallographic software like SHELXL (for refinement) and ORTEP-3 (for graphical representation), as highlighted in and . These tools enable precise determination of bond lengths, angles, and intermolecular interactions, which are critical for comparing molecular geometries .
Biological Activity
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethyl-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antifungal, anticancer, and anti-inflammatory activities based on various research findings.
Chemical Structure
The chemical structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethyl-1,3-benzothiazole is characterized by the following molecular formula:
- Molecular Formula : C₁₂H₁₁N₃S
- SMILES : CC1=CC(=NNC2=C(S1)C(=C(C=C2)C)C)C
1. Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethyl-1,3-benzothiazole have shown effective inhibition against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.44 μg/mL |
| Escherichia coli | 4.45 μg/mL |
| Bacillus subtilis | 4.46 μg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
2. Antifungal Activity
The antifungal activity of the compound has also been evaluated against Candida albicans. The results indicate that certain derivatives exhibit strong antifungal properties:
| Compound | MIC against C. albicans |
|---|---|
| Compound A | 6.25 μg/mL |
| Compound B | 12.5 μg/mL |
Compounds with specific substituents on the pyrazole ring showed enhanced activity compared to standard antifungal drugs, indicating their potential as effective antifungal agents .
3. Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. For example, a derivative was tested against various cancer cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa | 0.51 ± 0.22 |
| MCF-7 | 0.42 ± 0.23 |
| A549 | 20.64 ± 3.67 |
These results demonstrate that certain derivatives possess significant cytotoxic effects against cancer cells while being less toxic to normal cells compared to conventional chemotherapeutics like doxorubicin .
4. Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives are well-documented. Compounds similar to the target compound have been shown to inhibit cyclooxygenase and lipoxygenase pathways, which are critical in inflammatory responses .
Case Studies
A recent study highlighted the synthesis and evaluation of several benzothiazole derivatives for their biological activity:
- Study Overview : The study synthesized various derivatives and assessed their antimicrobial and anticancer activities.
- Key Findings : Some derivatives exhibited superior activity compared to existing drugs.
Q & A
Q. What are the optimized synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethyl-1,3-benzothiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between 2-hydrazinyl-4,6-dimethyl-1,3-benzothiazole and a diketone precursor (e.g., acetylacetone) under reflux in ethanol . Key parameters include:
- Temperature : Maintain 80–90°C to favor cyclization without side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol is ideal for cyclization .
- Catalyst : Acidic conditions (e.g., HCl) accelerate imine formation .
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >70% purity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry of pyrazole and benzothiazole substituents. Key signals: pyrazole CH3 (~2.1–2.5 ppm) and benzothiazole aromatic protons (6.8–7.5 ppm) .
- FTIR : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 3050–3100 cm⁻¹ (aromatic C-H) validate core structure .
- X-ray Crystallography : Resolves spatial arrangement of substituents; bond lengths (e.g., N-N in pyrazole: ~1.35 Å) confirm tautomeric forms .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on pyrazole/benzothiazole) affect biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂ on benzothiazole enhance antiproliferative activity by increasing electrophilicity, as shown in MTT assays against HeLa cells .
- Lipophilic Groups : Methyl or ethyl groups on pyrazole improve membrane permeability, quantified via logP calculations (e.g., ClogP ~3.2) .
- In Silico Modeling : Molecular docking (AutoDock Vina) identifies H-bond interactions with kinase targets (e.g., EGFR; binding affinity ≤−8.5 kcal/mol) .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., cytotoxicity vs. antioxidant effects)?
- Methodological Answer :
- Dose-Dependent Studies : Use IC50 curves to distinguish cytotoxic (e.g., IC50 < 20 µM in MTT assay) vs. cytoprotective effects .
- Oxidative Stress Assays : Measure Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) in parallel. For example, a compound may show pro-oxidant activity at high doses (TOS ↑) but antioxidant effects at low doses (TAC ↑) .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify pathways like Nrf2/ARE (antioxidant) or caspase-3 (apoptotic) .
Q. How can computational chemistry predict ADMET properties for this compound?
- Methodological Answer :
- Software Tools : Use SwissADME for bioavailability predictions (e.g., high GI absorption if TPSA < 90 Ų) .
- Metabolism : CYP450 isoform interactions (e.g., CYP3A4 inhibition) predicted via GLIDE docking in Schrödinger Suite .
- Toxicity : ProTox-II assesses hepatotoxicity (e.g., alerts for reactive pyrazole metabolites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
